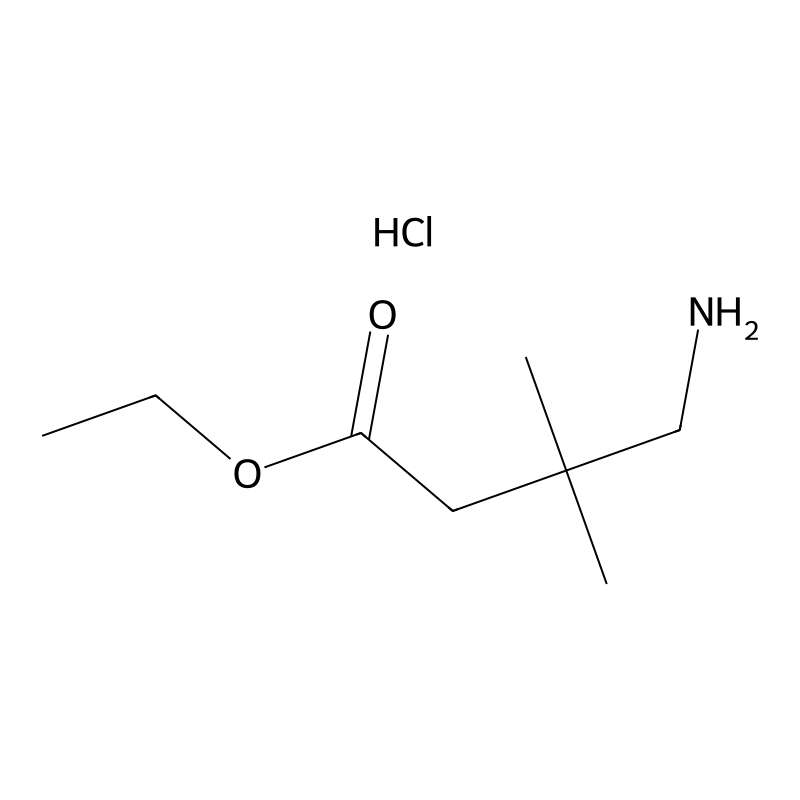

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol. It is classified as an aliphatic amine and is characterized by the presence of an amino group attached to a branched carbon chain. This compound is often utilized in scientific research due to its unique structural properties and potential biological activities .

Protein Synthesis Studies

The amino group and the ester functionality in Ethyl AMB share similarities with certain amino acids. Researchers might investigate if Ethyl AMB can be incorporated into protein structures during cell-free protein synthesis or be used to study specific steps in protein translation [].

Enzyme Inhibition

The molecule's structure might enable it to interact with enzymes involved in various biological processes. Studying its interaction with specific enzymes could be beneficial in understanding those processes or potentially developing enzyme inhibitors for therapeutic purposes [].

Asymmetric Synthesis

The presence of a chiral center in some forms of Ethyl AMB (e.g., (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride) makes it a potential candidate for use in asymmetric synthesis reactions. In these reactions, chiral molecules are produced with a specific spatial arrangement of atoms [].

- Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield 4-amino-3,3-dimethylbutanoic acid and ethanol.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Alkylation: The amino group may also participate in alkylation reactions, leading to the formation of quaternary ammonium salts.

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .

Research indicates that Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride exhibits various biological activities. It has been studied for its potential neuroprotective effects and may influence neurotransmitter systems due to its structural similarity to amino acids. Specific studies have shown that it could modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity .

The synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride can be achieved through several methods:

- Amination of Esters: A common approach involves the reaction of ethyl 3,3-dimethylbutanoate with ammonia or an amine under specific conditions to introduce the amino group.

- Reductive Amination: This method employs aldehydes or ketones along with ammonia or primary amines in the presence of reducing agents.

- Direct Alkylation: Starting from 4-amino-3,3-dimethylbutanoic acid, ethyl esterification followed by hydrochloride salt formation can yield the desired compound.

These synthesis routes emphasize the compound's accessibility for research purposes .

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride finds applications in various fields:

- Pharmaceutical Research: It is used as a building block in drug development due to its biological activity.

- Neuroscience Studies: Researchers employ it to investigate mechanisms of action in neurotransmission.

- Chemical Synthesis: It serves as an intermediate for synthesizing other biologically active compounds.

These applications underscore its significance in both academic and industrial settings .

Interaction studies involving Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride have focused on its effects on various biological systems:

- Neurotransmitter Interactions: Studies suggest that this compound may interact with glutamate receptors, influencing excitatory neurotransmission.

- Enzyme Inhibition: Preliminary data indicate potential inhibitory effects on certain enzymes involved in metabolic pathways.

These findings highlight the need for further research to elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-amino-2-methylbutanoate | C₇H₁₅N O₂ | Contains a methyl group at position 2; different biological activity profile. |

| 4-Amino-2-methylpentanoic acid | C₆H₁₃N O₂ | Lacks ethyl ester; more polar and potentially more soluble in water. |

| N,N-Dimethylglycine | C₅H₁₃N O₂ | Contains dimethyl substitution; involved in methylation processes in metabolism. |

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is unique due to its branched structure and specific interactions with neurotransmitter systems, distinguishing it from these similar compounds .

The amino group in ethyl 4-amino-3,3-dimethylbutanoate hydrochloride exhibits characteristic nucleophilic and basic properties that fundamentally influence its chemical behavior. The primary amino group (-NH₂) contains a nitrogen atom with a lone pair of electrons, making it both a Lewis base and a Brønsted-Lowry base [1]. In the hydrochloride salt form, the amino group exists predominantly as an ammonium cation (-NH₃⁺), which significantly alters its reactivity profile compared to the free base form [2].

Hydrogen Bonding and Tautomerism

The amino group demonstrates extensive hydrogen bonding capabilities that profoundly affect the molecular structure and stability of the compound. Hydrogen bonding interactions involving the amino group occur through both donor and acceptor mechanisms [3] [4]. The ammonium cation (-NH₃⁺) acts as a strong hydrogen bond donor, forming interactions with water molecules and other electron-rich species in the surrounding environment [5] [6].

Intramolecular Hydrogen Bonding Patterns

Within the molecular structure, intramolecular hydrogen bonding can occur between the amino group and the carbonyl oxygen of the ester functionality [7]. These interactions typically exhibit bond lengths ranging from 2.0 to 2.5 Å with binding energies of -3.5 to -6.0 kcal/mol [7]. The geometric configuration of these bonds is generally angular due to the spatial constraints imposed by the molecular framework [6].

Intermolecular Hydrogen Bonding Networks

In crystalline and solution phases, the compound forms extensive intermolecular hydrogen bonding networks [8]. The ammonium group engages in linear hydrogen bonds with distances of 1.6-1.9 Å and binding energies ranging from -15.0 to -25.0 kcal/mol when interacting with carboxylate counterions [3] [9]. These strong electrostatic interactions contribute significantly to the overall stability of the salt form [10].

Tautomeric Equilibria

Although classical keto-enol tautomerism is not directly applicable to this compound, the amino group can participate in prototropic equilibria [11] [12]. The equilibrium between neutral amino (-NH₂) and protonated ammonium (-NH₃⁺) forms depends on solution pH and is governed by the compound's predicted pKa value of 8.01±0.37 [13]. This equilibrium significantly influences hydrogen bonding patterns and overall molecular reactivity [14].

The tautomeric preferences are stabilized by hydrogen bonding networks, with the protonated form being favored under physiological conditions due to enhanced solvation through water-mediated hydrogen bonds [7]. These interactions exhibit entropic consequences that affect the relative stability of different conformational states [7].

Nucleophilic Substitution

The amino group in ethyl 4-amino-3,3-dimethylbutanoate hydrochloride can participate in nucleophilic substitution reactions when in its neutral form. The nitrogen atom's lone pair of electrons enables it to act as a nucleophile, attacking electrophilic centers in suitable substrates [15] [16].

Mechanism of Nucleophilic Attack

The nucleophilic substitution mechanism proceeds through initial attack by the nitrogen lone pair on an electrophilic carbon center [17]. This process involves the formation of a transition state where both the nucleophile and leaving group are partially bonded to the substrate carbon [15]. The reaction follows either SN1 or SN2 pathways depending on the nature of the substrate and reaction conditions [18].

For SN2 reactions, the amino group directly attacks the carbon atom bearing the leaving group, resulting in simultaneous bond formation and bond breaking [19]. The reaction exhibits second-order kinetics with rate constants typically ranging from 1.8 × 10⁻⁵ to 2.1 × 10⁻⁵ M⁻¹s⁻¹ for reactions with primary amines and ammonia respectively [20].

Substrate Selectivity and Reactivity

The nucleophilic reactivity of the amino group is influenced by steric hindrance from the adjacent 3,3-dimethyl substitution pattern . This bulky substitution creates a sterically crowded environment that can reduce the rate of nucleophilic attack on hindered electrophiles [22]. However, the amino group retains good reactivity toward primary and secondary alkyl halides under appropriate conditions .

pH Dependence of Nucleophilic Activity

The nucleophilic character of the amino group is strongly pH-dependent [18]. Under acidic conditions (pH < 7), the amino group exists predominantly as the non-nucleophilic ammonium cation, effectively eliminating its nucleophilic reactivity [20]. The transition to nucleophilic behavior occurs near the compound's pKa value, with maximum nucleophilicity achieved under basic conditions where the free amino group predominates [23].

Ester Functionalization

The ethyl ester group in ethyl 4-amino-3,3-dimethylbutanoate hydrochloride represents a versatile functional group capable of undergoing various chemical transformations. The ester functionality consists of a carbonyl carbon bonded to an ethoxy group, creating an electrophilic center susceptible to nucleophilic attack [24] [25].

Hydrolysis Pathways

Ester hydrolysis represents one of the most important reactions of the ethyl ester group, proceeding through either acid-catalyzed or base-catalyzed mechanisms [26] [27]. These pathways differ significantly in their kinetics, mechanism, and reversibility characteristics [28] [29].

Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis follows the AAC2 mechanism involving acyl-oxygen cleavage [26] [29]. The reaction initiates with protonation of the carbonyl oxygen by hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon [28]. Water then performs nucleophilic attack on the activated carbonyl center, forming a tetrahedral intermediate [30] [31].

The mechanism proceeds through a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED sequence) [32]. The reaction exhibits first-order kinetics in both ester and acid concentration, with rate constants typically in the range of 1.2 × 10⁻⁶ M⁻¹s⁻¹ for neutral water attack [20]. The activation energy for this process ranges from 85-95 kJ/mol [33].

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis proceeds through the BAC2 mechanism and represents an irreversible process due to deprotonation of the resulting carboxylic acid [27] [29]. Hydroxide ion attacks the carbonyl carbon directly, forming a tetrahedral intermediate that subsequently eliminates the ethoxy leaving group [32]. The reaction rate is significantly enhanced compared to acid catalysis, with rate constants of approximately 3.5 × 10⁻³ M⁻¹s⁻¹ [20].

The irreversibility of base-catalyzed hydrolysis results from the formation of a carboxylate anion, which is less electrophilic than the neutral carboxylic acid and cannot readily undergo the reverse esterification reaction [27]. This thermodynamic driving force makes saponification the preferred method for complete ester hydrolysis [34].

Kinetic and Thermodynamic Considerations

The hydrolysis rate is influenced by several factors including pH, temperature, and the presence of neighboring groups [20] [33]. The amino group in the 4-position can provide anchimeric assistance through intramolecular interactions, potentially accelerating the hydrolysis process [23] [20]. Studies on similar amino acid ester systems have shown rate accelerations of 10³ to 10⁴ fold when the amino group participates in the reaction mechanism [20] [35].

Transesterification

Transesterification reactions involve the exchange of the ethoxy group with another alcohol, representing an important method for ester modification [32] [36]. This process can occur under both acidic and basic conditions, with distinct mechanistic pathways for each [34] [37].

Base-Catalyzed Transesterification

Under basic conditions, transesterification proceeds through a two-step addition-elimination mechanism [32]. An alkoxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the ethoxy group [36]. The reaction requires an alkoxide base and typically uses the target alcohol as solvent to drive the equilibrium toward product formation [34].

The mechanism involves nucleophilic attack by RO⁻ on the ester carbonyl, followed by elimination of EtO⁻ [32]. Rate constants for transesterification with methoxide and ethoxide ions are 8.7 × 10⁻⁴ and 7.2 × 10⁻⁴ M⁻¹s⁻¹ respectively, with activation energies ranging from 70-82 kJ/mol [38] [39].

Acid-Catalyzed Transesterification

Acid-catalyzed transesterification follows the PADPED mechanism similar to esterification reactions [32]. The process begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by the incoming alcohol [36]. The mechanism is fully reversible, requiring excess alcohol to drive the reaction to completion [34].

Intramolecular Transesterification

The presence of the amino group in the 4-position can potentially lead to intramolecular transesterification under appropriate conditions [32]. This process would involve nucleophilic attack by the amino group on the carbonyl carbon, forming a cyclic intermediate [33]. However, the 3,3-dimethyl substitution pattern may create steric hindrance that reduces the likelihood of such cyclization reactions .

Redox Behavior

The redox chemistry of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is dominated by the electrochemical behavior of the amino group, which can undergo both oxidation and reduction processes [41] [42]. The compound exhibits complex redox behavior that is strongly dependent on pH, solvent environment, and the presence of catalytic species [43] [44].

Amino Group Oxidation Pathways

The primary amino group undergoes oxidation through several distinct pathways, with hydrogen atom abstraction being the most common mechanism [42] [44]. The oxidation typically occurs at the alpha-position adjacent to the nitrogen atom, forming carbon-centered radicals that can subsequently react with oxygen to form peroxy radical derivatives [42]. Standard reduction potentials for amino group oxidation range from +0.91 to +1.03 V versus the normal hydrogen electrode [41].

Hydroxyl radical-mediated oxidation proceeds through initial hydrogen abstraction from the amino group, generating an amino radical cation [44]. This intermediate can undergo further oxidation steps, leading to formation of imines, oximes, or complete degradation products depending on reaction conditions [45]. The mechanism involves consecutive attack by two hydroxyl radicals, with the first abstracting a hydrogen atom and the second either abstracting another hydrogen or adding to the formed radical [44].

Metal-Catalyzed Redox Processes

Metal ions, particularly copper(II) and iron(III), can catalyze the oxidation of amino acids and amino acid derivatives through Fenton-type chemistry [43] [42]. These reactions typically proceed through the formation of metal-amino acid complexes that enhance the rate of electron transfer processes [46]. The metal-catalyzed oxidation exhibits standard potentials ranging from +0.75 to +0.90 V, which are generally lower than direct amino group oxidation [41].

The mechanism involves initial complexation of the amino acid ester with the metal center, followed by electron transfer that generates amino acid radicals [43]. These radicals can undergo various secondary reactions including cross-linking, fragmentation, or reaction with molecular oxygen to form oxidized derivatives [45] [47].

pH Dependence and Tautomeric Effects

The redox behavior of the compound exhibits strong pH dependence due to the acid-base equilibrium of the amino group [41] [47]. Under acidic conditions, the protonated ammonium form is essentially redox-inactive, while the neutral amino form readily undergoes oxidation under basic conditions [42]. This pH dependence creates opportunities for controlled redox switching based on solution conditions [48].

The tautomeric equilibrium between amino and imino forms can influence redox potentials and reaction pathways [12]. While the amino tautomer is strongly preferred under normal conditions, oxidative processes can shift the equilibrium toward imino intermediates that exhibit different electrochemical properties [49].

Electrochemical Stability and Degradation

Long-term electrochemical stability studies indicate that the compound undergoes gradual degradation under oxidizing conditions [50]. The primary degradation pathway involves oxidative deamination, leading to formation of carbonyl compounds and ammonia [45] [47]. This process is accelerated in the presence of transition metal catalysts and under aerobic conditions [42].